molecular formula C20H34O2 B153527 gamma-Linolenic acid ethyl ester CAS No. 31450-14-3

gamma-Linolenic acid ethyl ester

Cat. No.: B153527
CAS No.: 31450-14-3
M. Wt: 306.5 g/mol
InChI Key: MJLYTDAIYLGSRZ-UHFFFAOYSA-N
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Description

gamma-Linolenic acid ethyl ester is an ester of gamma-linolenic acid, a polyunsaturated fatty acid. It is a compound with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . This compound is known for its potential health benefits and is often studied for its role in various biological processes.

Mechanism of Action

Target of Action

Gamma-Linolenic Acid Ethyl Ester (GLA), also known as Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate or Ethyl gamma-linolenate, primarily targets the Leukotriene B4 receptor 4 (LTB4) . LTB4 is a potent inflammatory mediator that plays a crucial role in various immune system-related diseases .

Mode of Action

GLA acts as a weak antagonist of the LTB4 receptor . It inhibits the binding of LTB4 to porcine neutrophil membranes, thereby reducing the inflammatory response . Furthermore, it has been suggested that GLA can independently utilize two different signaling pathways for inducing the apoptosis cascade .

Biochemical Pathways

GLA is an ω-6 fatty acid that can be elongated to arachidonic acid for endogenous eicosanoid synthesis . It plays a significant role in the regulation of cellular membrane structure and function, and it’s involved in the lipid-peroxidizing enzyme COX pathway . The modulation of these pathways by GLA leads to a decrease in inflammation and a potential anti-proliferative effect .

Pharmacokinetics

The pharmacokinetics of GLA involve its digestion, bioavailability, tissue distribution, metabolism, and excretion . GLA Ethyl Ester is an esterified version of the free acid, which is less water-soluble but more amenable for the formulation of GLA-containing diets . This suggests that the esterification process may enhance the bioavailability of GLA.

Result of Action

The primary result of GLA’s action is the inhibition of inflammatory responses . By acting as an antagonist of the LTB4 receptor, GLA reduces inflammation and potentially suppresses tumor growth . Moreover, it has been suggested that GLA can induce apoptosis in certain cell types, further contributing to its anti-proliferative effects .

Action Environment

The action of GLA can be influenced by various environmental factors. For instance, the enzyme activity involved in the conversion of GLA can be affected by the nutritional status and specific dietary components . Furthermore, the formulation of GLA-containing diets can impact its bioavailability and, consequently, its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

gamma-Linolenic acid ethyl ester can be synthesized through the esterification of gamma-linolenic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In industrial settings, the production of ethyl gamma-linolenate often involves the use of high-pressure homogenizers and microporous membrane filters. The process includes mixing raw materials like gamma-linolenic acid, lecithin, glycerin, and other stabilizers under nitrogen protection. The mixture is then emulsified and filtered to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

gamma-Linolenic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as hydroxide ions can be used in substitution reactions.

Major Products Formed

    Oxidation: Hydroperoxides and other oxidative derivatives.

    Reduction: Gamma-linolenic alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

gamma-Linolenic acid ethyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

gamma-Linolenic acid ethyl ester is similar to other fatty acid esters, such as:

  • Ethyl linoleate
  • Ethyl oleate
  • Ethyl stearate

Uniqueness

What sets ethyl gamma-linolenate apart is its specific structure, which includes three conjugated double bonds. This unique structure allows it to participate in specific biochemical pathways and exert distinct biological effects .

Conclusion

This compound is a compound of significant interest in various fields of research due to its unique chemical structure and potential health benefits. Its synthesis, chemical reactions, and applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

31450-14-3

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl octadeca-6,9,12-trienoate

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3

InChI Key

MJLYTDAIYLGSRZ-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OCC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OCC

Appearance

Assay:≥98%A solution in ethanol

Synonyms

(6Z,9Z,12Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester;  (Z,Z,Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester;  Ethyl γ-Linolenate;  Ethyl γ-Linolenic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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